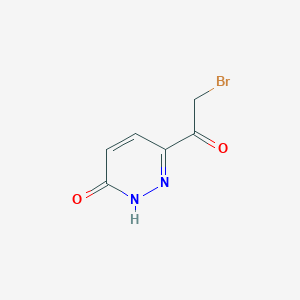

6-(2-bromoacetyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC20141309

Molecular Formula: C6H5BrN2O2

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5BrN2O2 |

|---|---|

| Molecular Weight | 217.02 g/mol |

| IUPAC Name | 3-(2-bromoacetyl)-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C6H5BrN2O2/c7-3-5(10)4-1-2-6(11)9-8-4/h1-2H,3H2,(H,9,11) |

| Standard InChI Key | MZKHXWVIROXTNN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)NN=C1C(=O)CBr |

Introduction

Structural Characteristics and Nomenclature

1.1 Molecular Identity

6-(2-Bromoacetyl)pyridazin-3(2H)-one is a heterocyclic compound bearing a pyridazine ring (1,2-diazine) fused to a lactam group (3(2H)-one). The substituent at position 6 is a bromoacetyl group (BrCH₂CO-), which introduces both electrophilic and nucleophilic reactivity.

1.2 Structural Features

-

Pyridazinone Core: A six-membered ring with two adjacent nitrogen atoms and a ketone oxygen, forming a lactam structure.

-

Bromoacetyl Side Chain: A bromoethyl ketone group (BrCH₂CO-) attached to the pyridazinone at position 6. This group enables nucleophilic substitution reactions, particularly at the bromine atom.

-

Electronic Properties: The pyridazinone ring is electron-deficient due to conjugation with the ketone, while the bromoacetyl group may influence reactivity through inductive effects.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Alkylation | Bromoacetyl chloride, K₂CO₃ | Introduce bromoacetyl group |

| Hydrolysis | NaOH (6N), 60–80°C | Remove protecting groups |

| Purification | Column chromatography, recrystallization | Isolate pure product |

Physical and Chemical Properties

3.1 Spectroscopic Data

While specific spectroscopic data for 6-(2-bromoacetyl)pyridazin-3(2H)-one are unavailable, related compounds provide insights:

-

¹H-NMR: Peaks for the pyridazinone protons (δ ~7–8 ppm) and bromoacetyl protons (δ ~3–4 ppm for CH₂Br).

-

MS (ESI+): Molecular ion peak at m/z 217.02 (calculated) with fragmentation patterns indicative of bromine loss .

3.2 Reactivity Profile

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols, alkoxides | Formation of thioethers, ethers, or amides |

| Elimination | Strong bases (e.g., KOH) | Dehydrohalogenation to acrylate |

| Cross-Coupling | Palladium catalysts | C–C bond formation |

Applications in Organic Synthesis

5.1 Intermediate for Heterocycle Synthesis

The bromoacetyl group serves as a versatile handle for constructing complex architectures:

| Application | Example Reaction | Product |

|---|---|---|

| Thiol Conjugation | Reaction with thiols | Thioether-linked pyridazinones |

| Amide Bond Formation | Coupling with amines | Peptide-pyridazinone hybrids |

| Click Chemistry | Azide-alkyne cycloaddition | Triazole-functionalized derivatives |

5.2 Role in Medicinal Chemistry

-

Prodrug Design: The bromoacetyl group may be cleaved in vivo to release therapeutic agents.

-

Targeted Delivery: Covalent modification of biomolecules (e.g., proteins, nucleic acids).

| Hazard | Severity | Mitigation Strategy |

|---|---|---|

| Skin/eye irritation | Moderate | Use gloves, goggles, and fume hood |

| Respiratory exposure | Low | Avoid inhalation |

| Reactivity | High | Store away from strong bases |

6.2 Storage Recommendations

-

Temperature: 2–8°C in a sealed container.

-

Stability: Stable under inert atmospheres; sensitive to moisture and light.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume